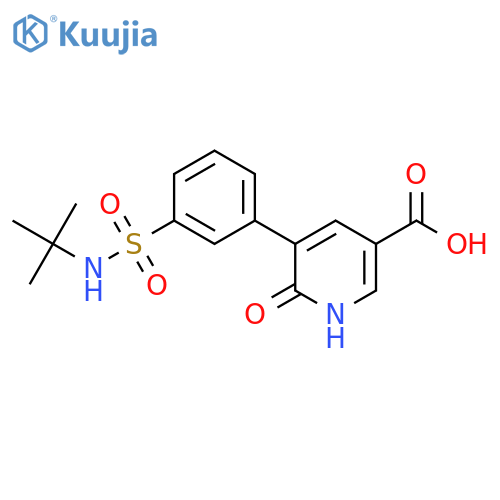Cas no 1261989-84-7 (5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid)

1261989-84-7 structure
商品名:5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid
CAS番号:1261989-84-7
MF:C16H18N2O5S
メガワット:350.389523029327
MDL:MFCD18318764
CID:5168152
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid
- 5-[3-(Tert-butylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
-
- MDL: MFCD18318764
- インチ: 1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-5-10(7-12)13-8-11(15(20)21)9-17-14(13)19/h4-9,18H,1-3H3,(H,17,19)(H,20,21)
- InChIKey: NYZQYPORSBENFW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C2C(NC=C(C(=O)O)C=2)=O)C=1)(NC(C)(C)C)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 695
- トポロジー分子極性表面積: 121
- 疎水性パラメータ計算基準値(XlogP): 1
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325625-5 g |
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%; . |
1261989-84-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB325625-5g |
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%; . |
1261989-84-7 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
1261989-84-7 (5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid) 関連製品
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261989-84-7)5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid

清らかである:99%
はかる:5g
価格 ($):687.0